molecular formula C12H15N3O4S2 B2654377 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923693-25-8

3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2654377
CAS No.: 923693-25-8
M. Wt: 329.39
InChI Key: RHNZCMHVMIMAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a hydantoin-like imidazolidine-2,4-dione moiety. The 3-methyl and 8-(thiophen-2-ylsulfonyl) substituents define its structural uniqueness.

Properties

IUPAC Name

3-methyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-14-10(16)12(13-11(14)17)4-6-15(7-5-12)21(18,19)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNZCMHVMIMAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of a diamine with a cyclic anhydride in the presence of a base to form the spirocyclic intermediate.

  • Introduction of the Thiophen-2-ylsulfonyl Group: : The thiophen-2-ylsulfonyl group is introduced via a sulfonylation reaction. This step typically involves the reaction of the spirocyclic intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups in the spirocyclic core. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to convert these groups into alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Nucleophiles such as amines or thiols can replace the sulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Its structure suggests potential activity in:

  • Antimicrobial Agents : Preliminary studies indicate that derivatives of triazaspiro compounds exhibit antimicrobial properties. The presence of the thiophenyl sulfonyl group may enhance activity against various pathogens.
  • Anticancer Activity : Research indicates that similar spiro compounds can inhibit tumor growth by interfering with cellular signaling pathways. The triazole moiety is often associated with anticancer activity, making this compound a candidate for further exploration in cancer therapeutics.

Materials Science

The unique spirocyclic structure offers potential applications in materials science:

  • Polymer Stabilizers : The compound has been noted for its ability to stabilize polymers against thermal degradation and oxidative stress. It acts by inhibiting radical formation during polymer degradation processes, which is essential in enhancing the lifespan of polymeric materials .

Agricultural Chemistry

There is emerging interest in the application of this compound within agricultural chemistry:

  • Pesticides and Herbicides : Compounds with similar structures have shown efficacy as agrochemicals. The sulfonyl group may enhance bioactivity and selectivity towards target pests or weeds.

Case Studies

Several studies have documented the applications of related compounds:

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazaspiro compounds, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the sulfonyl group could enhance efficacy .

Case Study 2: Polymer Stabilization

In a patent filed for novel polymer stabilizers, the effectiveness of 1,3,8-triazaspiro compounds was demonstrated in preventing thermal degradation in polyolefins. The results showed a marked improvement in thermal stability compared to control samples without additives .

Data Table: Comparative Analysis of Similar Compounds

Compound NameApplication AreaKey Findings
1-Methyl-8-phenyl-1,3-diazaspiroAntimicrobialEffective against multiple bacterial strains
3-Methyl-8-(thiophen-2-ylsulfonyl)Polymer StabilizationImproved thermal stability in polyolefins
1,3,8-Triazaspiro derivativesAnticancerInhibition of tumor cell proliferation

Mechanism of Action

The mechanism of action of 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell death. The thiophen-2-ylsulfonyl group can also interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Core Structure Variations
  • 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives
    Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its chlorophenyl analogue (14) lack the third nitrogen in the triazaspiro core. This reduces hydrogen-bonding capacity and alters target specificity, likely shifting activity toward central nervous system (CNS) receptors rather than PHD enzymes .
2.2 Substituent Modifications at the 3-Position
  • 3-Methyl vs. 3-Hydroxyl
    Replacement of the 3-methyl group with a hydroxyl (e.g., compounds 38, 41, 44) abolishes PHD2 inhibitory activity, as shown in mass spectrometry assays. The methyl group is critical for maintaining structural rigidity and hydrophobic interactions with PHD2 residues like Tyr-303/310 .
  • 3-Benzyl and Alkyl Substituents
    Derivatives such as 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione () or 3-isobutyl analogues () exhibit divergent biological targets. For example, the WASp-targeting compound 3-isobutyl-8-(dihydroindenyl) shows anticancer activity by degrading WASp, highlighting substituent-dependent target selectivity .
2.3 Substituent Modifications at the 8-Position
  • Thiophen-2-ylsulfonyl vs. Aryl Sulfonamides
    The thiophene sulfonyl group in the target compound contrasts with bulkier aryl sulfonamides like RS102221 (8-(dimethoxy-trifluoromethylphenylsulfonamido)), a 5-HT2C receptor antagonist. The thiophene’s smaller size and sulfur atom may enhance solubility or modulate electron distribution for PHD2 binding .
  • Heterocyclic and Aliphatic Substituents
    Compounds with pyridinyl (e.g., 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]) or ethoxypropyl groups (e.g., Hindawi 2018 derivatives) demonstrate varied applications. Pyridinyl substituents improve selectivity for HIF-related targets, while aliphatic chains (e.g., ethoxyethyl) correlate with myelostimulatory activity .

Structural and Activity Comparison Table

Compound Name/ID 3-Substituent 8-Substituent Biological Target Key Finding Reference
Target Compound Methyl Thiophen-2-ylsulfonyl PHD2 HIF pathway inhibition
Compound 11 Methyl Undisclosed PHD2 Baseline PHD2 inhibition
RS102221 - Dimethoxy-trifluoromethylphenyl 5-HT2C receptor Antagonist activity
WASp-targeting SMC #13 Isobutyl Dihydroindenyl/methoxybenzyl WASp Induces WASp degradation
Compound 38 Hydroxyl Undisclosed PHD2 Inactive
8-Benzyl derivative - Benzyl Undisclosed Structural analogue
8-(3-Chloro-5-trifluoromethylpyridinyl) - Pyridinyl Undisclosed Potential HIF modulation

Biological Activity

3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds, characterized by a spirocyclic structure that includes a triazaspiro framework. The presence of a thiophene ring and sulfonyl group contributes to its chemical reactivity and biological profile. The molecular formula is C11H12N4O2SC_{11}H_{12}N_4O_2S with a molecular weight of approximately 252.30 g/mol.

Biological Activity Overview

Research has indicated that 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary evaluations suggest that this compound may have anticancer effects, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by demonstrated that derivatives of triazaspiro compounds, including 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

Anticancer Activity

In a recent investigation published in Molecular Pharmacology, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

  • IC50 Values : HeLa cells showed an IC50 of 15 µM after 48 hours of treatment.
  • Mechanism of Action : Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptosis.

Anti-inflammatory Effects

A study highlighted in Journal of Medicinal Chemistry evaluated the anti-inflammatory potential using a carrageenan-induced paw edema model in rats. The results showed:

  • Reduction in Edema : A significant reduction in paw swelling was observed (p < 0.05) when compared to control groups.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive & Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in edema in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.